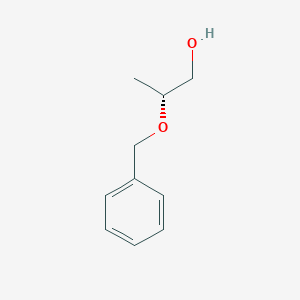

1-Propanol, 2-(phenylmethoxy)-, (2R)-

Descripción

Significance of Enantiomerically Pure Compounds in Chemical Synthesis

Enantiomerically pure compounds are molecules that exist as a single stereoisomer. Their importance is particularly pronounced in the pharmaceutical and agrochemical industries, where the physiological activity of a compound is intrinsically linked to its chirality. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, cause undesirable side effects. nih.govtcichemicals.com The synthesis of single-enantiomer drugs has therefore become a critical focus in pharmaceutical research to enhance therapeutic efficacy and safety. nih.gov

The demand for enantiomerically pure compounds has driven the development of various asymmetric synthesis strategies. These methods aim to produce a specific enantiomer in excess over the other. Key approaches include the use of chiral catalysts, enzymes, and chiral auxiliaries. tcichemicals.com Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. rsc.org After the desired stereocenter is created, the auxiliary can be removed and often recycled. rsc.orgresearchgate.net

Overview of (2R)-1-Propanol, 2-(phenylmethoxy)- in Contemporary Chemical Research

(2R)-1-Propanol, 2-(phenylmethoxy)- is a chiral alcohol that serves as a valuable chiral building block in contemporary organic synthesis. Its structure incorporates a benzyl (B1604629) ether, which can function as a protecting group for the hydroxyl function at the C2 position, and a primary alcohol at the C1 position, which can be further functionalized. The defined (R)-configuration at the C2 stereocenter makes it a useful starting material for the synthesis of other enantiomerically pure compounds.

While extensive research on this specific molecule is not broadly compiled, its structural motifs are found in various chiral ligands and intermediates used in asymmetric synthesis. Its application is often seen in the synthesis of more complex chiral molecules, including active pharmaceutical ingredients. For instance, the aryloxypropanolamine backbone is a common feature in many beta-blocker medications. nih.govwikipedia.org The synthesis of such drugs often relies on the use of enantiomerically pure building blocks like (2R)-1-Propanol, 2-(phenylmethoxy)- to ensure the final product has the correct stereochemistry for optimal biological activity. nih.gov

Chemical and Physical Properties

Below are the key chemical and physical properties of (2R)-1-Propanol, 2-(phenylmethoxy)-.

| Property | Value |

| Molecular Formula | C₁₀H₁₄O₂ nih.govnih.gov |

| Molecular Weight | 166.22 g/mol nih.gov |

| Appearance | Clear colorless to yellow liquid |

| Density | 1.027 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.510 sigmaaldrich.com |

| Optical Activity | [α]20/D -14°, c = 1 in chloroform (B151607) sigmaaldrich.com |

| Boiling Point | 263.848°C at 760 mmHg |

| CAS Number | 89401-28-5 sigmaaldrich.com |

| SMILES | CC@@HCOCc1ccccc1 sigmaaldrich.com |

| InChI Key | KJBPYIUAQLPHJG-SECBINFHSA-N sigmaaldrich.com |

Research Findings: Synthesis and Application

The synthesis of (2R)-1-Propanol, 2-(phenylmethoxy)- can be approached through various methods, often starting from a readily available chiral precursor from the "chiral pool." One common strategy involves the asymmetric reduction of a corresponding ketone, 1-(benzyloxy)acetone. This transformation can be achieved using chiral reducing agents or biocatalysts, such as yeast, which can selectively produce the (R)-enantiomer of the alcohol. researchgate.net

Another synthetic route involves starting with a chiral three-carbon synthon, such as (R)-glycidol or its derivatives. The epoxide ring can be opened by a benzyl nucleophile to install the benzyloxy group, followed by appropriate functional group manipulations to yield the target propanol (B110389).

The primary application of (2R)-1-Propanol, 2-(phenylmethoxy)- in research is as a chiral building block for the synthesis of more complex molecules. Its utility is particularly evident in the preparation of enantiomerically pure pharmaceuticals. For example, the structural core of many β-adrenergic blocking agents (beta-blockers), such as propranolol (B1214883) and atenolol, is an aryloxypropanolamine. nih.gov The synthesis of the therapeutically active (S)-enantiomer of these drugs can be accomplished using a chiral synthon like (2R)-1-Propanol, 2-(phenylmethoxy)-. rsc.org In such a synthesis, the primary alcohol of (2R)-1-Propanol, 2-(phenylmethoxy)- can be converted to a good leaving group (e.g., a tosylate or mesylate). Subsequent nucleophilic substitution with an appropriate aryloxide, followed by debenzylation and reaction with an amine (e.g., isopropylamine), would lead to the desired beta-blocker. nih.govrsc.org

Structure

2D Structure

Propiedades

IUPAC Name |

(2R)-2-phenylmethoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWCRDMRLKBPUTD-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10465363 | |

| Record name | (2R)-2-(Benzyloxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87037-69-2 | |

| Record name | (2R)-2-(Benzyloxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 2r 1 Propanol, 2 Phenylmethoxy

Historical Evolution of Preparation Methodologies

The synthesis of the specific enantiomer (2R)-1-Propanol, 2-(phenylmethoxy)- has evolved significantly, mirroring broader trends in asymmetric synthesis. Initial approaches were not stereoselective, focusing on the preparation of the racemic mixture, 2-(benzyloxy)propan-1-ol. These foundational methods typically involved two primary routes.

The first common strategy was the reduction of the corresponding prochiral ketone, 1-(benzyloxy)propan-2-one. This reduction was historically achieved using standard achiral reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride, which inevitably produced an equal mixture of the (R) and (S) enantiomers.

A second early route involved the ring-opening of propylene (B89431) oxide. The reaction of benzyl (B1604629) alcohol, activated as sodium benzoxide, with propylene oxide under basic conditions leads to a mixture of regioisomers. The primary product of this reaction is 1-(benzyloxy)propan-2-ol, as the nucleophilic attack occurs predominantly at the sterically less hindered carbon of the epoxide ring. youtube.com

These early non-stereoselective methods were crucial as they provided access to the racemic compound, which then became the substrate for enantiomeric enrichment through techniques like classical resolution. This progression from racemic synthesis to the separation of enantiomers marks the first key stage in the historical pursuit of enantiopure (2R)-1-Propanol, 2-(phenylmethoxy)-.

Classical Resolution Techniques for Enantiomeric Enrichment

Before the widespread adoption of asymmetric synthesis, classical resolution was the principal method for obtaining enantiomerically pure compounds from a racemic mixture. This technique relies on the conversion of the enantiomeric pair into a mixture of diastereomers by reacting them with a single enantiomer of a chiral resolving agent.

For a racemic alcohol like 2-(benzyloxy)propan-1-ol, this is typically achieved by esterification with a chiral carboxylic acid, such as (+)-tartaric acid, (-)-mandelic acid, or their derivatives. The resulting products are diastereomeric esters, for instance, (2R)-2-(benzyloxy)propyl-(2R,3R)-tartrate and (2S)-2-(benzyloxy)propyl-(2R,3R)-tartrate. Unlike enantiomers, diastereomers possess different physical properties, including solubility, melting point, and chromatographic retention.

This difference in physical properties allows for their separation by conventional laboratory techniques, most commonly fractional crystallization. Once a diastereomer is isolated in a pure form, a straightforward chemical reaction, such as ester hydrolysis under basic conditions, is used to cleave the chiral resolving agent. This final step liberates the desired single enantiomer of the alcohol, (2R)-1-Propanol, 2-(phenylmethoxy)-, and allows for the recovery of the resolving agent. While effective, this method is often laborious and the maximum theoretical yield for the desired enantiomer is only 50% of the initial racemic material.

Asymmetric Synthesis Approaches

Modern organic synthesis prioritizes the direct formation of a single enantiomer, bypassing the need for resolving racemic mixtures. These asymmetric approaches are more atom-economical and efficient.

Chiral Catalyst-Mediated Enantioselective Synthesis

A highly effective strategy for producing chiral alcohols is the asymmetric reduction of prochiral ketones using a chiral catalyst. For the synthesis of (2R)-1-Propanol, 2-(phenylmethoxy)-, the precursor ketone is 1-(benzyloxy)propan-2-one. The development of transition metal catalysts, particularly those based on Ruthenium (Ru), has been pivotal.

Asymmetric transfer hydrogenation (ATH) is a prominent technique where hydrogen is transferred to the substrate from a simple hydrogen donor, such as isopropanol (B130326) or formic acid, mediated by a chiral catalyst. youtube.com Complexes of Ru(II) with chiral ligands like N-tosylated diphenylethylenediamine (TsDPEN) are highly effective for this transformation. orgsyn.orgyoutube.com The catalyst creates a chiral environment around the ketone's carbonyl group, forcing the incoming hydride to add to a specific face of the double bond, leading to the preferential formation of one enantiomer. The enantioselectivity can be influenced by the steric and electronic properties of the substrate and the specific structure of the catalyst. orgsyn.org

| Catalyst System | Substrate Class | Enantiomeric Excess (e.e.) | Reference |

| Tethered Ru(II)/TsDPEN | 1,3-Alkoxy/Aryloxy Propanones | Up to 68% | orgsyn.org |

| [{RuCl₂(p-cymene)}₂] / Pseudo-dipeptide ligand | Acetophenone Derivatives | Up to 99% | youtube.com |

This table presents data for the catalyst class on related substrates to demonstrate typical efficacy.

Chiral Auxiliary-Driven Stereocontrol in Synthetic Pathways

The use of a chiral auxiliary is a well-established method for controlling stereochemistry. libretexts.org In this approach, an achiral substrate is temporarily bonded to a chiral molecule (the auxiliary), which then directs the stereochemical outcome of a subsequent reaction. After the desired chiral center has been created, the auxiliary is removed and can often be recycled.

A prominent example of this strategy involves the use of Evans-type oxazolidinone auxiliaries. youtube.com To apply this to the synthesis of the target compound, one could start with propionyl chloride, attach it to a chiral oxazolidinone, and then perform a stereoselective hydroxylation or subsequent manipulation at the alpha-position. The bulky auxiliary blocks one face of the intermediate enolate, forcing an electrophile to attack from the less hindered face with high diastereoselectivity.

A more direct application involves using a chiral group that also functions as a protecting group. For instance, a chiral benzyl group can act as both a protecting group for a hydroxyl function and as a chiral auxiliary to direct nucleophilic additions to a nearby ketone, achieving high diastereoselectivity. cymitquimica.com

Biocatalytic and Enzymatic Routes for Enantiopure Production

Biocatalysis offers a powerful, environmentally friendly, and highly selective alternative for producing enantiopure compounds. Enzymes operate in mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. For chiral alcohols, lipase-catalyzed kinetic resolution is a particularly common and effective method.

In a kinetic resolution of racemic 2-(benzyloxy)propan-1-ol, an enzyme is used to selectively catalyze a reaction on one of the enantiomers at a much faster rate than the other. For example, using a lipase (B570770) such as Candida antarctica Lipase B (CALB) or Pseudomonas fluorescens lipase, the racemic alcohol can be subjected to transesterification with an acyl donor like vinyl acetate (B1210297). The enzyme will preferentially acylate the (S)-enantiomer, leaving the unreacted (R)-enantiomer, (2R)-1-Propanol, 2-(phenylmethoxy)-, in high enantiomeric purity. The reaction can be stopped at approximately 50% conversion to achieve a high enantiomeric excess (e.e.) for both the unreacted alcohol and the newly formed ester. A similar outcome can be achieved through the selective hydrolysis of the racemic acetate ester. youtube.com

| Enzyme / Biocatalyst | Substrate | Reaction Type | Key Result | Reference |

| Pseudomonas fluorescens Lipase (Amano AK) | rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate | Hydrolysis (KR) | >99% e.e. for (R)-alcohol at 50% conversion | youtube.com |

| Thermomyces lanuginosus Lipase (TLL) | rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate | Hydrolysis (KR) | >99% e.e. for (R)-alcohol at 50% conversion | youtube.com |

| Candida rugosa Lipase | rac-1-(isopropylamine)-3-phenoxy-2-propanol | Acylation (KR) | 96.2% e.e. for product at 28% conversion | wikipedia.org |

| Various Plant Tissues (e.g., Apple, Carrot) | Prochiral Ketones | Asymmetric Reduction | Up to 98% e.e. and 80% yield |

This table includes examples of enzymatic resolutions and reductions on analogous substrates to illustrate the scope of the methodology.

Multi-Step Convergent and Divergent Syntheses Incorporating Stereoselective Steps

This advanced strategy involves constructing the target molecule from simple, readily available chiral precursors, a concept known as "chiral pool" synthesis. This approach leverages the stereochemistry already present in natural products or their derivatives.

A highly efficient route to (2R)-1-Propanol, 2-(phenylmethoxy)- begins with the inexpensive and commercially available ester, ethyl (S)-lactate. orgsyn.org The synthesis proceeds in two high-yielding steps. First, the hydroxyl group of ethyl (S)-lactate is protected as a benzyl ether. This O-benzylation can be achieved using benzyl bromide with a base like sodium hydride, or under milder conditions using benzyl trichloroacetimidate (B1259523) with a catalytic amount of acid. orgsyn.org In the second step, the ester functional group of the resulting ethyl (S)-2-(benzyloxy)propanoate is reduced. Using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107) cleanly converts the ester to the primary alcohol. This reduction does not affect the stereocenter, thus affording the final product, (2R)-1-Propanol, 2-(phenylmethoxy)-, with its stereochemistry directly inherited from the starting (S)-lactate.

Green Chemistry Principles in the Synthesis of (2R)-1-Propanol, 2-(phenylmethoxy)-

The application of green chemistry principles to the synthesis of (2R)-1-Propanol, 2-(phenylmethoxy)- is crucial for developing environmentally benign and efficient manufacturing processes. Key areas of focus include the use of sustainable solvents and the optimization of reaction pathways to achieve high atom economy.

The choice of solvent is a critical factor in the environmental impact of a chemical process. researchgate.net Traditional organic solvents are often volatile, toxic, and difficult to recycle. In the synthesis of ethers like (2R)-1-Propanol, 2-(phenylmethoxy)-, which can be prepared via the ring-opening of (R)-propylene oxide with benzyl alcohol, solvents play a key role in reaction kinetics and selectivity.

While solvents like tetrahydrofuran (THF) have been used for similar reactions, there is a drive to replace them with greener alternatives. buecher.de Propylene carbonate (PC) stands out as a promising sustainable solvent. researchgate.netbenthamdirect.com It is a biodegradable, low-toxicity, and non-corrosive liquid with a high boiling point and low vapor pressure, which reduces fugitive emissions. benthamdirect.com Notably, propylene carbonate can be synthesized from propylene oxide and carbon dioxide with 100% atom economy, presenting a carbon-capture utilization pathway. researchgate.net

The use of greener solvents can significantly improve the sustainability profile of the synthesis. For instance, iron-catalyzed etherification of benzylic alcohols has been successfully demonstrated in propylene carbonate, which was also shown to be recyclable. researchgate.net This suggests its potential applicability in the synthesis of the target compound.

Below is a comparison of a conventional solvent (THF) and a green alternative (Propylene Carbonate).

Table 1: Comparison of Conventional and Green Solvents

| Property | Tetrahydrofuran (THF) | Propylene Carbonate (PC) |

|---|---|---|

| Source | Petrochemical | Propylene oxide and CO2 |

| Boiling Point | 66 °C | 242 °C |

| Toxicity | Irritant, potential carcinogen | Low toxicity |

| Biodegradability | Limited | Readily biodegradable |

| Recyclability | Possible, but energy-intensive | Can be recycled by distillation |

| Green Aspect | Less desirable | Biodegradable, from CO2 |

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactants into the desired product. nih.govprimescholars.com The ideal reaction has a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, and no waste is generated. rug.nl

A common route to (2R)-1-Propanol, 2-(phenylmethoxy)- is the base-catalyzed ring-opening of (R)-propylene oxide with benzyl alcohol. A strong base, such as potassium tert-butoxide, is often used to deprotonate the benzyl alcohol, forming a nucleophile that attacks the epoxide ring.

The theoretical atom economy for this reaction is 100% because it is an addition reaction where all atoms of the reactants, (R)-propylene oxide and benzyl alcohol, are incorporated into the final product.

Reaction: (R)-Propylene Oxide + Benzyl Alcohol → (2R)-1-Propanol, 2-(phenylmethoxy)-

To calculate the percent atom economy (% AE), the following formula is used:

% AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 primescholars.com

Table 2: Atom Economy Calculation for the Synthesis of (2R)-1-Propanol, 2-(phenylmethoxy)-

| Reactant/Product | Chemical Formula | Molecular Weight (g/mol) |

|---|---|---|

| Reactants | ||

| (R)-Propylene Oxide | C₃H₆O | 58.08 |

| Benzyl Alcohol | C₇H₈O | 108.14 |

| Total MW of Reactants | 166.22 | |

| Product | ||

| (2R)-1-Propanol, 2-(phenylmethoxy)- | C₁₀H₁₄O₂ | 166.22 |

| Total MW of Product | 166.22 | |

| % Atom Economy | 100% |

While the theoretical atom economy is excellent, waste can still be generated through several avenues. The use of a stoichiometric amount of base, like potassium tert-butoxide, would generate significant salt waste after neutralization. buecher.de A greener approach involves using a catalytic amount of a suitable base or a heterogeneous catalyst that can be easily recovered and reused. This minimizes downstream processing and waste.

Furthermore, the regioselectivity of the epoxide ring-opening is crucial. The reaction can potentially yield the undesired isomer, (2R)-2-Propanol, 1-(phenylmethoxy)-, if the nucleophile attacks the more substituted carbon of the epoxide. Optimizing reaction conditions (e.g., catalyst, solvent, temperature) to favor the formation of the desired product is essential for minimizing separation efforts and waste. primescholars.com

Stereochemical Characterization and Enantiomeric Purity Assessment of 2r 1 Propanol, 2 Phenylmethoxy

Methods for Determination of Enantiomeric Excess (ee)

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. Several chromatographic and spectroscopic methods are employed for its accurate determination.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers and quantifying their ratios. nih.gov The method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times. nih.gov

Research Findings: The separation of chiral alcohols, including structures related to 1-Propanol (B7761284), 2-(phenylmethoxy)-, is frequently achieved using polysaccharide-based CSPs. These are among the most popular and versatile CSPs available. nih.gov Columns with stationary phases made of amylose (B160209) or cellulose (B213188) derivatives, such as amylose tris(3,5-dimethylphenylcarbamate), have demonstrated broad applicability. nih.gov The separation can be performed in various modes, including normal-phase, reversed-phase, and polar organic modes. phenomenex.com

For instance, in normal-phase mode, a mobile phase typically consisting of a non-polar solvent like hexane (B92381) and a polar modifier like 2-propanol or ethanol (B145695) is used. nih.govresearchgate.net In reversed-phase mode, aqueous-organic mobile phases, often containing acetonitrile (B52724) or methanol (B129727) with water, are employed. nih.gov The choice of mobile phase composition and the specific CSP are crucial for achieving optimal resolution between the enantiomers. nih.gov The efficiency of the separation is influenced by factors such as the type of alcohol modifier used in the mobile phase and the operating temperature. nih.govnih.gov While direct HPLC methods using CSPs are common, an indirect approach involving pre-column derivatization with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column, is also a viable strategy. nih.gov

Table 1: Representative Chiral HPLC Conditions for Enantiomeric Separation of Alcohols

| Parameter | Condition | Purpose/Effect |

|---|---|---|

| Stationary Phase | Polysaccharide-based (e.g., Lux® Amylose-2, Chiralpak® IG-3) | Provides a chiral environment for differential interaction with enantiomers. nih.govnih.gov |

| Mobile Phase (Normal) | n-Hexane / 2-Propanol (e.g., 99:1 v/v) | Common for separating non-polar to moderately polar compounds. researchgate.net |

| Mobile Phase (Reversed) | Water / Acetonitrile / Acetic Acid (e.g., 50/50/0.1 v/v/v) | Suitable for more polar compounds; the aqueous component is key for interaction. nih.gov |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the residence time of the analyte on the column, affecting resolution and analysis time. nih.govnih.gov |

| Temperature | 20 - 25 °C | Can significantly impact selectivity and resolution; optimization is often required. nih.govnih.gov |

| Detection | UV (e.g., 220 nm) | The phenyl group in the compound allows for strong UV absorbance. phenomenex.com |

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another powerful technique for the enantiomeric separation of volatile compounds. For non-volatile or highly polar analytes like alcohols, derivatization is often necessary to increase volatility and improve chromatographic performance.

Research Findings: The most common approach in chiral GC involves the use of capillary columns coated with a chiral stationary phase, frequently a cyclodextrin (B1172386) derivative. gcms.cz These CSPs, such as permethylated beta-cyclodextrin, create chiral cavities into which the analyte enantiomers can include themselves. gcms.cz The differences in the stability of the diastereomeric complexes formed between each enantiomer and the cyclodextrin result in different retention times, allowing for their separation.

For an alcohol like (2R)-1-Propanol, 2-(phenylmethoxy)-, a derivatization step, such as converting the hydroxyl group to a less polar and more volatile ester (e.g., acetate) or ether (e.g., trimethylsilyl (B98337) ether), would typically precede GC analysis. The resulting derivatives can then be separated on a chiral capillary column. The selection of the appropriate cyclodextrin-based CSP is crucial, as different derivatives exhibit varying selectivities for different classes of compounds. gcms.czjiangnan.edu.cn

Table 2: Typical Chiral GC Conditions for Enantiomeric Analysis

| Parameter | Condition | Purpose/Effect |

|---|---|---|

| Derivatization | Acetylation or Silylation | Increases volatility and thermal stability of the alcohol for GC analysis. |

| Stationary Phase | Derivatized Cyclodextrin (e.g., Rt-βDEXsm) | Forms transient diastereomeric inclusion complexes with the enantiomers. gcms.cz |

| Column | Fused Silica Capillary (e.g., 30m x 0.32mm ID, 0.25µm film) | Provides high resolution and efficiency. gcms.cz |

| Carrier Gas | Hydrogen or Helium | Transports the analyte through the column. gcms.cz |

| Oven Program | Temperature gradient (e.g., 40°C to 200°C) | Optimizes separation by controlling the volatility and interaction with the CSP. gcms.cz |

| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for organic compounds. gcms.cz |

Nuclear Magnetic Resonance (NMR) Spectroscopy Utilizing Chiral Solvating Agents

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess without requiring chromatographic separation. This is achieved by using a chiral solvating agent (CSA) to create a diastereomeric environment in the NMR tube. libretexts.org

Research Findings: The principle involves the formation of transient, non-covalent diastereomeric complexes between the enantiomers of the analyte and the chiral solvating agent. libretexts.orgsemmelweis.hu These complexes have distinct chemical environments, which can lead to separate, distinguishable signals (chemical shift non-equivalence, Δδ) for corresponding protons in the ¹H NMR spectrum of the two enantiomers. semmelweis.hunih.gov By integrating the areas of these separated signals, the ratio of the enantiomers, and thus the enantiomeric excess, can be calculated directly. nih.gov

A variety of CSAs are available, including those derived from BINOL, diphenylprolinol, and hexa-dentate aluminum complexes (CASAs). nih.govtcichemicals.comrsc.org The effectiveness of a CSA depends on its ability to form stable hydrogen bonds or other non-covalent interactions (e.g., π-π stacking) with the analyte. nih.gov For (2R)-1-Propanol, 2-(phenylmethoxy)-, a CSA capable of interacting with the hydroxyl group would be selected. The magnitude of the chemical shift difference between the enantiomeric signals can be influenced by the solvent, temperature, and the relative concentrations of the analyte and CSA. semmelweis.hu

Table 3: Common Chiral Solvating Agents (CSAs) for NMR Analysis of Alcohols and Amines

| Chiral Solvating Agent (CSA) | Analyte Functional Group | Typical Observation in ¹H NMR |

|---|---|---|

| (R)- or (S)-1,1'-Bi-2-naphthol (BINOL) | Amines, Alcohols | Splitting of proton signals adjacent to the chiral center. libretexts.orgnih.gov |

| (R)- or (S)-Diphenylprolinol | Carboxylic Acids, Alcohols | Splitting of α-proton or other nearby proton signals. rsc.org |

| Chiral Aluminum Solvating Agents (CASAs) | Alcohols, Amines | Significant chemical shift differences for protons near the binding site. tcichemicals.com |

| (R)-1,1′-Binaphthyl-2,2′-diyl hydrogenphosphate | Amines | Well-resolved resonance peaks for each enantiomer. nih.gov |

Absolute Configuration Determination Techniques

While methods for determining enantiomeric excess quantify the ratio of enantiomers, other techniques are required to establish the absolute three-dimensional arrangement of atoms, i.e., whether the configuration is R or S.

X-ray Crystallography

Single-crystal X-ray crystallography is considered the definitive method for unambiguously determining the absolute configuration of a chiral molecule. nih.govthieme-connect.de The technique requires a high-quality single crystal of the enantiomerically pure compound.

Research Findings: The method works by analyzing the diffraction pattern produced when X-rays are passed through a crystal. thieme-connect.de To determine the absolute structure, the phenomenon of anomalous scattering (or resonant scattering) is utilized. ed.ac.uk This effect, which is most pronounced when the molecule contains atoms heavier than oxygen and the X-ray wavelength is near an absorption edge of one of these atoms, causes small but measurable differences in the intensities of Friedel pairs of reflections (I(hkl) ≠ I(-h-k-l)). thieme-connect.deed.ac.uk By analyzing these differences, the correct absolute structure can be distinguished from its inverted mirror image. ed.ac.uk The result is often expressed as a Flack parameter, where a value close to 0 indicates the correct absolute configuration has been assigned. nih.gov For light-atom molecules like (2R)-1-Propanol, 2-(phenylmethoxy)-, obtaining significant anomalous scattering can be challenging, but modern diffractometers and advanced statistical methods often make it possible. ed.ac.uk

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.com It is a powerful non-destructive method for assigning absolute configuration in solution. mdpi.com

Research Findings: Every chiral molecule produces a unique CD spectrum, with positive or negative peaks (Cotton effects) that are characteristic of its three-dimensional structure. biotools.us Since enantiomers are mirror images, they produce CD spectra that are equal in magnitude but opposite in sign. biotools.usresearchgate.net The absolute configuration of an unknown sample can be determined by comparing its experimental CD spectrum to that of a reference compound with a known, established absolute configuration. mtoz-biolabs.com

Alternatively, and more commonly in modern chemistry, the experimental spectrum is compared to a theoretically predicted spectrum. This involves computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), to calculate the expected CD spectrum for a given enantiomer (e.g., the R-enantiomer). researchgate.net If the calculated spectrum for the R-enantiomer matches the sign and shape of the experimental spectrum, the absolute configuration of the sample is confirmed as R. mtoz-biolabs.combiotools.us This method is broadly applicable as it does not require a chromophore in the traditional sense, unlike older exciton (B1674681) chirality models. mdpi.combiotools.us

Derivatization and Spectroscopic Correlation Methods

The determination of enantiomeric purity and the assignment of the absolute configuration of chiral molecules such as (2R)-1-Propanol, 2-(phenylmethoxy)- are critical aspects of stereochemical characterization. Indirect methods, which involve the conversion of an enantiomeric mixture into a mixture of diastereomers, are widely employed. rsc.org This is because enantiomers exhibit identical physical and spectroscopic properties in an achiral environment, whereas diastereomers have distinct properties that can be differentiated by common spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and chromatographic methods. rsc.orglibretexts.org

The most prevalent strategy involves the use of a chiral derivatizing agent (CDA). A CDA is an enantiomerically pure compound that reacts with the chiral analyte to form a pair of diastereomers. rsc.org For chiral alcohols like (2R)-1-Propanol, 2-(phenylmethoxy)-, the hydroxyl group serves as a reactive handle for derivatization, typically through esterification with a chiral carboxylic acid.

A cornerstone of this approach is the Mosher's method, which utilizes α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid, or its more reactive acid chloride (MTPA-Cl). researchgate.netumn.edu The alcohol is reacted in two separate experiments with the (R)- and (S)-enantiomers of MTPA-Cl to produce a pair of diastereomeric Mosher esters. researchgate.netnih.gov The successful application of this method requires that the reaction proceeds to completion to avoid kinetic resolution, and that no racemization occurs at the stereocenter of either the analyte or the derivatizing agent.

The resulting diastereomeric esters can then be analyzed by ¹H NMR spectroscopy. The key to this analysis is the magnetic anisotropy of the phenyl group in the MTPA moiety. In the most stable conformation of the diastereomeric esters, the substituents at the stereocenter of the alcohol will be oriented differently with respect to the MTPA's phenyl ring. rsc.orgtcichemicals.com This differential shielding or deshielding effect leads to distinct chemical shifts (δ) for the protons near the stereocenter in the ¹H NMR spectra of the two diastereomers. umn.edunih.gov

By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters, the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the stereocenter can be calculated. umn.edu According to the advanced Mosher's method, protons that lie on one side of the MTPA ester plane will exhibit a positive Δδ value, while those on the other side will have a negative Δδ value. This systematic pattern allows for the unambiguous assignment of the absolute configuration of the alcohol's stereocenter. umn.eduspringernature.com

Furthermore, the integration of the distinct signals for the two diastereomers in the NMR spectrum allows for the precise quantification of their ratio, and thus the enantiomeric excess (ee) of the original alcohol sample can be determined. nih.gov

Detailed Research Findings

While the Mosher's method is a standard and reliable technique, specific ¹H NMR data for the MTPA esters of (2R)-1-Propanol, 2-(phenylmethoxy)- are not extensively reported in readily available literature. However, based on the established principles of Mosher's analysis, a representative dataset can be constructed to illustrate the expected outcome. The analysis would focus on the protons adjacent to the C2 stereocenter, namely the C1 methylene (B1212753) protons (H-1a, H-1b) and the C3 methyl protons.

Below is an interactive data table representing the hypothetical ¹H NMR data for the (S)- and (R)-MTPA esters of (2R)-1-Propanol, 2-(phenylmethoxy)-. The sign of the calculated Δδ (δS - δR) values would be used to confirm the (R) configuration at the C2 stereocenter.

In this hypothetical analysis, the negative Δδ values for the C1 methylene protons and the positive Δδ value for the C3 methyl protons would confirm the spatial arrangement of these groups around the C2 stereocenter, consistent with the (R) configuration.

Other spectroscopic techniques can also be employed for enantiomeric purity assessment. For instance, Raman Optical Activity (ROA) is a powerful method that can directly discriminate between enantiomers in solution without the need for derivatization. nih.gov However, derivatization followed by NMR or chromatographic analysis remains a more common and accessible approach in many research laboratories.

Reactivity and Mechanistic Investigations of 2r 1 Propanol, 2 Phenylmethoxy

Transformations Involving the Primary Hydroxyl Functionality

The primary alcohol group is a versatile site for a range of chemical transformations, including oxidation, esterification, and etherification. These reactions typically proceed without affecting the stereochemical integrity of the chiral center at C-2.

Oxidation: The primary hydroxyl group can be selectively oxidized to form either an aldehyde or a carboxylic acid, depending on the reagents and conditions employed. Mild oxidizing agents will typically yield the aldehyde, (2R)-2-(benzyloxy)propanal, while stronger conditions will lead to the corresponding carboxylic acid, (2R)-2-(benzyloxy)propanoic acid. The oxidation of alcohols is a fundamental transformation in organic synthesis. researchgate.net

Esterification: The reaction of (2R)-1-Propanol, 2-(phenylmethoxy)- with carboxylic acids or their activated derivatives (like acyl chlorides or anhydrides) in the presence of an acid catalyst produces the corresponding ester. youtube.com This reaction is a reversible condensation process where a molecule of water is eliminated. youtube.com For instance, reacting the compound with acetic acid would yield (2R)-2-(benzyloxy)propyl acetate (B1210297). The kinetics and thermodynamics of such esterifications have been studied for analogous compounds. mdpi.comresearchgate.net

Etherification: Further functionalization can be achieved by converting the primary hydroxyl group into an ether. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new ether linkage. organic-chemistry.org

The table below summarizes these key transformations.

Table 1: Selected Reactions of the Primary Hydroxyl Group

| Reaction Type | Reactant | Typical Reagents | Product |

| Oxidation (mild) | (2R)-1-Propanol, 2-(phenylmethoxy)- | PCC or DMP | (2R)-2-(benzyloxy)propanal |

| Oxidation (strong) | (2R)-1-Propanol, 2-(phenylmethoxy)- | KMnO₄ or CrO₃ | (2R)-2-(benzyloxy)propanoic acid |

| Esterification | (2R)-1-Propanol, 2-(phenylmethoxy)- | R-COOH, H⁺ catalyst | (2R)-2-(benzyloxy)propyl ester |

| Etherification | (2R)-1-Propanol, 2-(phenylmethoxy)- | 1. NaH2. R-X | (2R)-1-alkoxy-2-(benzyloxy)propane |

Reactions of the Phenylmethoxy Moiety, Including Cleavage and Derivatization

The phenylmethoxy group, a benzyl (B1604629) ether, is widely used as a protecting group for alcohols in multi-step synthesis because it is stable under many reaction conditions but can be removed selectively. youtube.comyoutube.com

Cleavage (Debenzylation): The most prevalent reaction of the benzyl ether moiety is its cleavage to regenerate the parent alcohol. This process, known as debenzylation, can be accomplished through several methods.

Catalytic Hydrogenolysis: This is the most common and mildest method, involving the use of hydrogen gas (H₂) and a palladium-on-carbon catalyst (Pd/C). youtube.comyoutube.com The reaction cleaves the carbon-oxygen bond of the benzyl group, yielding the deprotected diol, (R)-propane-1,2-diol, and toluene (B28343) as a byproduct. youtube.com This method is highly efficient and clean. youtube.comyoutube.com

Catalytic Transfer Hydrogenation: In molecules containing other reducible functional groups (like alkenes or alkynes), catalytic transfer hydrogenation can be a more selective alternative. researchgate.net This method uses a hydrogen donor, such as 2-propanol or 1,4-cyclohexadiene, in place of H₂ gas, which can limit unwanted side reductions. organic-chemistry.orgresearchgate.net

Acidic Cleavage: Strong acids can also cleave benzyl ethers, though this method is less common as it is limited to substrates that can tolerate harsh acidic conditions. organic-chemistry.orgyoutube.com

Oxidative Cleavage: An alternative pathway involves the oxidation of the benzyl ether. For instance, p-methoxybenzyl (PMB) ethers, a derivatized form, can be cleaved using single electron oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.org

Derivatization: While less common than cleavage, the phenyl ring of the benzyl ether can undergo derivatization, such as electrophilic aromatic substitution. Introducing electron-donating or electron-withdrawing groups onto the ring can modify the ether's stability and cleavage conditions. For example, a p-methoxybenzyl (PMB) ether is more easily cleaved by oxidation than an unsubstituted benzyl ether. organic-chemistry.org

The table below outlines common debenzylation methods.

Table 2: Common Cleavage Reactions of the Phenylmethoxy Group

| Method | Reagents | Products | Key Features |

| Catalytic Hydrogenolysis | H₂, Pd/C | (R)-propane-1,2-diol, Toluene | Mild, high yield, common. youtube.comyoutube.com |

| Transfer Hydrogenation | 2-Propanol, Pd/C | (R)-propane-1,2-diol, Toluene | Selective, avoids H₂ gas. researchgate.net |

| Acidic Cleavage | Strong acids (e.g., HBr) | (R)-propane-1,2-diol, Benzyl bromide | Harsh conditions, limited use. organic-chemistry.orgyoutube.com |

| Oxidative Cleavage | DDQ (for PMB ethers) | (R)-propane-1,2-diol | Useful for derivatized ethers. organic-chemistry.org |

Kinetic and Thermodynamic Analyses of Key Reactions

While specific kinetic and thermodynamic data for (2R)-1-Propanol, 2-(phenylmethoxy)- are not widely published, valuable insights can be drawn from studies on closely related structural analogs.

Kinetic Analyses: The rates of reaction are crucial for understanding reaction mechanisms and for process optimization.

Esterification: A kinetic study on the acid-catalyzed esterification of 1-methoxy-2-propanol (B31579) (a close analog) with acetic acid showed that the reaction follows the Langmuir–Hinshelwood–Hougen–Watson (LHHW) model, indicating a process controlled by the surface reaction on the heterogeneous catalyst. mdpi.com The apparent activation energy (Ea) for this process was determined to be 62.0 ± 0.2 kJ/mol. mdpi.com

Hydrogenolysis: The hydrogenolysis of C-O bonds is a key step in biomass conversion. Studies on the hydrogenolysis of 1,2-propanediol (the debenzylated product) to propanols show that bimetallic catalysts, such as Rh-ReOₓ/SiO₂, exhibit high activity and selectivity. researchgate.netnih.gov The proposed mechanism involves the hydrogenolysis of an alkoxide species on the rhenium oxide sites with hydrogen activated on the rhodium metal surface. nih.gov A kinetic model for the related hydrogenolysis of glycerol (B35011) determined an apparent activation energy of 89 kJ mol⁻¹ for glycerol consumption. mdpi.com

Thermodynamic Analyses: Thermodynamic data reveal the feasibility and energy changes of a reaction.

Esterification: The esterification of 1-methoxy-2-propanol with acetic acid was found to be an exothermic reaction, which is typical for such condensation processes. mdpi.com This implies that the equilibrium constant decreases with increasing temperature, favoring product formation at lower temperatures, though the reaction rate is slower.

Hydrogenolysis and Oxidation: Hydrogenolysis reactions are generally thermodynamically favorable and exothermic. Likewise, the complete oxidation of alcohols to aldehydes, carboxylic acids, or ultimately CO₂ and water, are highly exothermic processes.

The table below presents kinetic data from analogous reactions.

Table 3: Kinetic Parameters for Analogous Reactions

| Reaction | Analogous Compound | Kinetic Model/Parameter | Value | Reference |

| Esterification | 1-Methoxy-2-propanol | Apparent Activation Energy (Ea) | 62.0 ± 0.2 kJ/mol | mdpi.com |

| Hydrogenolysis | Glycerol | Apparent Activation Energy (Ea) | 89 kJ/mol | mdpi.com |

| Hydrogenolysis | 1,2-Propanediol | Catalyst System | Rh-ReOₓ/SiO₂ | researchgate.netnih.gov |

Advanced Spectroscopic and Analytical Profiling of 2r 1 Propanol, 2 Phenylmethoxy

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of (2R)-1-Propanol, 2-(phenylmethoxy)-. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) techniques, provides a detailed map of the molecule's carbon-hydrogen framework and connectivity.

¹H NMR Spectroscopy: The ¹H NMR spectrum of (2R)-1-Propanol, 2-(phenylmethoxy)- exhibits distinct signals corresponding to each unique proton environment. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region (δ 7.2-7.4 ppm). The benzylic protons (Ph-CH₂) resonate as a characteristic singlet or a pair of doublets around δ 4.5 ppm. The protons on the propanol (B110389) backbone show specific multiplicities due to spin-spin coupling. The methine proton (CH) and the methylene (B1212753) protons (CH₂) of the propanol unit, along with the methyl protons (CH₃), would have distinct chemical shifts and coupling patterns that are key to confirming the structure. youtube.com The hydroxyl proton (-OH) signal is often broad and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in a unique electronic environment gives a distinct signal. docbrown.info For (2R)-1-Propanol, 2-(phenylmethoxy)-, characteristic peaks would be observed for the aromatic carbons, the benzylic carbon, and the carbons of the propanol moiety. The chemical shifts are influenced by the electronegativity of the attached oxygen atoms. docbrown.info Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups. miamioh.edu

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for (2R)-1-Propanol, 2-(phenylmethoxy)-

| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | CH₂ (on propanol) | ~3.5-3.7 (m) | ~66 |

| 2 | CH (on propanol) | ~3.8-4.0 (m) | ~78 |

| 3 | CH₃ (on propanol) | ~1.1-1.2 (d) | ~18 |

| 4 | CH₂ (benzylic) | ~4.5 (s) | ~72 |

| 5 | C (aromatic, ipso) | - | ~138 |

| 6 | CH (aromatic, ortho) | ~7.3 (m) | ~128.5 |

| 7 | CH (aromatic, meta) | ~7.3 (m) | ~127.8 |

| 8 | CH (aromatic, para) | ~7.3 (m) | ~127.6 |

| - | OH | variable | - |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary. 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet.

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity within the molecule. A ¹H-¹H COSY spectrum would show correlations between neighboring protons, for instance, between the protons on C1, C2, and C3 of the propanol backbone. chemspider.com An HSQC spectrum correlates directly bonded proton and carbon atoms, which is invaluable for assigning the respective signals in the ¹H and ¹³C spectra.

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. The molecular weight of (2R)-1-Propanol, 2-(phenylmethoxy)- is 166.22 g/mol . sigmaaldrich.comdocbrown.info

In a typical electron ionization (EI) mass spectrum, the molecule would undergo ionization to form a molecular ion [M]⁺ at m/z 166. The fragmentation of this molecular ion is dictated by the stability of the resulting fragments. Key fragmentation pathways for (2R)-1-Propanol, 2-(phenylmethoxy)- would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atoms is a common pathway for ethers and alcohols.

Benzylic cleavage: The most prominent fragmentation is often the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl (B1604629) cation (C₇H₇⁺) at m/z 91.

Loss of a neutral molecule: The loss of water (H₂O) from the molecular ion is a characteristic fragmentation for alcohols.

Interactive Data Table: Predicted Mass Spectrometry Fragments for (2R)-1-Propanol, 2-(phenylmethoxy)-

| m/z | Proposed Fragment Ion | Formula | Pathway |

| 166 | Molecular Ion | [C₁₀H₁₄O₂]⁺ | Ionization |

| 149 | Loss of OH | [C₁₀H₁₃O]⁺ | Loss of hydroxyl radical |

| 135 | Loss of CH₂OH | [C₉H₁₁O]⁺ | Alpha-cleavage |

| 91 | Benzyl cation | [C₇H₇]⁺ | Benzylic cleavage |

| 77 | Phenyl cation | [C₆H₅]⁺ | Loss of CH₂ from benzyl cation |

| 45 | Hydroxymethyl cation | [CH₃O]⁺ | Alpha-cleavage |

Note: These are predicted fragmentation patterns. The relative abundance of these ions would depend on the specific ionization conditions.

Tandem mass spectrometry (MS/MS) can be employed for more detailed structural analysis by isolating a specific fragment ion and inducing further fragmentation. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The spectra are unique for each compound and serve as a "molecular fingerprint". chemicalbook.comnist.gov

Infrared (IR) Spectroscopy: The IR spectrum of (2R)-1-Propanol, 2-(phenylmethoxy)- is characterized by absorption bands corresponding to its specific functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. chemicalbook.com Strong absorptions corresponding to C-O stretching vibrations for the ether and alcohol functionalities are expected in the 1000-1300 cm⁻¹ region. chemicalbook.com The presence of the aromatic ring is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching vibrations from the propanol backbone and benzyl group appear in the 2850-3000 cm⁻¹ range. nih.gov

Raman Spectroscopy: Raman spectroscopy also probes the vibrational modes of the molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations often give rise to strong and sharp signals in the Raman spectrum. nih.gov The C-C backbone stretching and CH₂/CH₃ deformation modes would also be visible.

Interactive Data Table: Characteristic IR and Raman Vibrational Bands for (2R)-1-Propanol, 2-(phenylmethoxy)-

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H stretch | Alcohol | 3200-3600 | Strong, Broad | Weak |

| Aromatic C-H stretch | Phenyl | 3000-3100 | Medium | Strong |

| Aliphatic C-H stretch | -CH₃, -CH₂, -CH- | 2850-3000 | Strong | Strong |

| Aromatic C=C stretch | Phenyl | 1450-1600 | Medium-Strong | Strong |

| C-O stretch | Ether, Alcohol | 1000-1300 | Strong | Medium |

Advanced Chromatographic Separations for Impurity Profiling

Impurity profiling is a critical aspect of pharmaceutical analysis to ensure the quality and safety of a drug substance. sigmaaldrich.com Advanced chromatographic techniques are employed to separate, detect, and quantify any impurities present in (2R)-1-Propanol, 2-(phenylmethoxy)-.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for impurity profiling due to its versatility and sensitivity. chromatographyonline.com For a chiral compound like (2R)-1-Propanol, 2-(phenylmethoxy)-, chiral HPLC is essential. This technique uses a chiral stationary phase (CSP) to separate the (2R)-enantiomer from its (2S)-counterpart. The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. Reversed-phase HPLC with a suitable C18 or phenyl column can be used to separate non-chiral impurities, such as starting materials, byproducts, or degradation products. chromatographyonline.com

Gas Chromatography (GC): GC is suitable for the analysis of volatile impurities, such as residual solvents from the synthesis process. Headspace GC is often the preferred method for this purpose.

Supercritical Fluid Chromatography (SFC): SFC is a hybrid of gas and liquid chromatography that uses a supercritical fluid as the mobile phase. It has gained popularity for chiral separations as it often provides faster analysis times and higher efficiency compared to HPLC.

The choice of the chromatographic method and the specific conditions (e.g., column, mobile phase, detector) depends on the nature of the impurities to be analyzed. Hyphenated techniques, such as LC-MS or GC-MS, are particularly powerful as they combine the separation capabilities of chromatography with the identification power of mass spectrometry, allowing for the structural elucidation of unknown impurities. sigmaaldrich.com

Theoretical and Computational Studies of 2r 1 Propanol, 2 Phenylmethoxy

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of (2R)-1-Propanol, 2-(phenylmethoxy)- and how its shape influences its physical and chemical properties. The presence of several rotatable single bonds (C-C, C-O) means the molecule can exist in various spatial arrangements or conformations.

The conformational landscape of propanol (B110389) and its derivatives is complex. Studies on similar molecules like 1-propanol (B7761284) and 2-propanol reveal that the orientation of the hydroxyl (-OH) group is a key determinant of the most stable conformers. nih.gov For (2R)-1-Propanol, 2-(phenylmethoxy)-, the key dihedral angles determining its conformation are around the C1-C2 bond and the C2-O-benzyl bond.

Computational methods, such as molecular mechanics and quantum chemical calculations, are used to map the potential energy surface of the molecule as these bonds are rotated. This analysis helps identify low-energy, stable conformers. For analogous halohydrins like 1-chloro- and 1-bromo-2-propanol, conformers where the electronegative groups are in a gauche orientation are often found to be the most stable due to hyperconjugation effects. In the case of (2R)-1-Propanol, 2-(phenylmethoxy)-, a significant stabilizing factor is the potential for intramolecular hydrogen bonding. This can occur between the hydrogen of the hydroxyl group and the oxygen atom of the phenylmethoxy group, or with the π-electron cloud of the benzene (B151609) ring. Ab initio and molecular mechanics calculations on the related 1-phenyl-2-propanol (B48451) have shown that a conformation featuring an intramolecular OH-π hydrogen bond is the most stable. fda.gov

The analysis typically involves:

Systematic Rotational Scans: Rotating key bonds in increments and calculating the energy at each step to identify energy minima.

Geometry Optimization: Starting from various initial structures, the geometry is optimized to find the lowest energy conformation without any constraints.

Analysis of Interatomic Distances and Angles: Examining the geometry of the most stable conformers to identify key interactions like hydrogen bonds.

These modeling studies provide crucial insights into the preferred shape of the molecule, which is fundamental for understanding its spectroscopic properties and how it might interact with other molecules, such as biological receptors.

Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio)

Quantum chemical calculations offer a highly accurate way to investigate the electronic structure and energetics of (2R)-1-Propanol, 2-(phenylmethoxy)-. The two most prominent families of methods are ab initio and Density Functional Theory (DFT).

Ab initio methods , such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, are based on first principles without using experimental data for parameterization. researchgate.net These methods can be computationally very demanding but offer high accuracy, especially for calculating reaction energies and characterizing stationary points on potential energy surfaces. researchgate.net

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic properties of a molecule based on its electron density. nih.gov It provides a good balance between computational cost and accuracy. Hybrid functionals, such as B3LYP, which combine parts of exact Hartree-Fock theory with density functionals, are commonly used in conjunction with Pople-style basis sets (e.g., 6-311++G(d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVTZ) to optimize molecular geometries and calculate various properties. nih.govscispace.comnih.govresearchgate.net

These calculations can determine a wide range of molecular properties, including:

Optimized molecular geometry (bond lengths, bond angles, dihedral angles). nih.gov

Thermodynamic properties like enthalpy, entropy, and Gibbs free energy. researchgate.net

Electronic properties such as dipole moment, polarizability, and molecular electrostatic potential (MEP), which highlights regions of positive and negative charge. researchgate.net

Frontier Molecular Orbitals (HOMO and LUMO), whose energies are crucial for understanding chemical reactivity and electronic transitions. scispace.com

One of the most powerful applications of quantum chemical calculations is the prediction of spectroscopic data, which can be used to interpret and verify experimental spectra.

Vibrational Spectroscopy (FT-IR and FT-Raman): DFT calculations can compute the harmonic vibrational frequencies of a molecule. scispace.comnih.gov These calculated frequencies correspond to the fundamental vibrational modes (stretching, bending, torsion) of the molecule. Although there is often a systematic overestimation of the frequencies, this can be corrected by applying a scaling factor, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. scispace.com The analysis also provides the potential energy distribution (PED), which allows for the unambiguous assignment of each calculated frequency to a specific molecular motion. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for calculating the ¹H and ¹³C NMR chemical shifts. scispace.comnih.gov The calculations provide the isotropic shielding values for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). This allows for direct comparison with experimental NMR data and aids in the structural elucidation of the compound and its conformers.

The table below illustrates the typical agreement between experimental and calculated spectroscopic data for a related compound, showcasing the predictive power of these methods.

| Property | Method | Calculated Value | Experimental Value | Compound Analyzed |

| C=O Bond Length (Å) | DFT/PBEPBE | 1.2650 | 1.280 | 3,4,5,7-tetrahydroxyflavone |

| O-H Stretching Freq. (cm⁻¹) | DFT/B3LYP | 3729 (scaled) | 3736 | 2-amino-1-phenyl-1-propanol |

| ¹³C Chemical Shift (ppm) | GIAO/DFT | 131.4 | 129.8 | 2,2-dimethyl-N-(2-pyridinyl)propanamide |

Table 1: Comparison of calculated and experimental parameters for analogous compounds, demonstrating the accuracy of computational predictions. Data sourced from studies on related molecular structures. nih.govscispace.comnih.gov

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. scispace.com This analysis provides insight into the nature of the electronic transitions, such as n→π* or π→π* transitions, within the molecule.

Quantum chemical calculations are indispensable for studying the mechanisms of chemical reactions involving (2R)-1-Propanol, 2-(phenylmethoxy)-. By mapping the potential energy surface (PES) that connects reactants to products, researchers can identify the most likely reaction pathways.

This analysis involves:

Locating Stationary Points: Optimizing the geometries of reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is a first-order saddle point on the PES, representing the energy maximum along the reaction coordinate.

Calculating Activation Energies: The energy difference between the reactants and the transition state defines the activation barrier (Ea), which is a key factor determining the reaction rate. nih.gov

Intrinsic Reaction Coordinate (IRC) Analysis: This calculation traces the minimum energy path from the transition state downhill to the connected reactants and products, confirming that the located TS is indeed the correct one for the reaction of interest. nih.gov

For a molecule like (2R)-1-Propanol, 2-(phenylmethoxy)-, potential reactions for study include its oxidation, dehydration, or ether cleavage. For example, theoretical studies on the dehydration of 2-propanol have used DFT to investigate the reaction thermochemistry and identify transition states, showing that high temperatures are needed to make the reaction favorable. researchgate.net Similarly, studies on the reactions of propanols with radicals have been performed at high levels of theory (e.g., CCSD(T)) to calculate rate coefficients and determine which hydrogen atoms are most susceptible to abstraction. researchgate.net

| Parameter | Calculation Method | Description | Relevance |

| Activation Energy (Ea) | DFT, CCSD(T) | Energy barrier that must be overcome for a reaction to occur. | Determines reaction kinetics and rate. |

| Reaction Enthalpy (ΔH) | DFT, Ab Initio | The net energy change (heat) during a reaction. | Indicates if a reaction is exothermic or endothermic. |

| Transition State Geometry | DFT, Ab Initio | The specific molecular structure at the peak of the energy barrier. | Provides insight into the bond-making/breaking process. |

| IRC Path | DFT | The minimum energy pathway connecting reactants and products via the transition state. | Confirms the identified transition state corresponds to the reaction. |

Table 2: Key parameters obtained from computational studies of reaction mechanisms.

In Silico Screening and Design Principles

The computationally derived structure and properties of (2R)-1-Propanol, 2-(phenylmethoxy)- serve as a foundation for in silico screening and the rational design of new molecules.

Molecular Docking: If a biological target is hypothesized for this molecule, molecular docking simulations can predict its binding mode and affinity. In this process, the 3D structure of the molecule is computationally placed into the binding site of a target protein. A scoring function then estimates the strength of the interaction, helping to identify promising drug candidates. Docking studies on related benzothiazole (B30560) derivatives have been used to propose mechanisms of antimicrobial action. nih.gov

Quantitative Structure-Activity Relationship (QSAR): For a series of related compounds with known biological activity, QSAR models can be developed. These models create a mathematical relationship between the chemical structures (described by calculated properties called "descriptors") and their biological activity. For benzamide (B126) derivatives, 3D-QSAR models have been built to guide the design of new, more potent inhibitors of specific enzymes. Descriptors for (2R)-1-Propanol, 2-(phenylmethoxy)- would include its steric properties (e.g., molecular volume), electronic properties (e.g., dipole moment, partial charges), and lipophilicity (e.g., LogP), which can be calculated using computational tools. nih.gov

Pharmacophore Modeling: A pharmacophore model identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. The stable conformations and electronic features of (2R)-1-Propanol, 2-(phenylmethoxy)-, as determined by molecular modeling and quantum chemistry, can be used to build or refine such models. These models then serve as templates for searching large chemical databases for other molecules that fit the pharmacophore, a process known as virtual screening.

Through these in silico approaches, the theoretical understanding of a single molecule can be leveraged to guide the discovery and design of a whole class of new functional compounds.

Applications of 2r 1 Propanol, 2 Phenylmethoxy in Complex Organic Synthesis

As a Chiral Building Block for Stereoselective Synthesis

The primary application of (2R)-1-Propanol, 2-(phenylmethoxy)- in organic synthesis is its function as a chiral building block. Chiral building blocks are enantiomerically pure or enriched compounds that are incorporated into a larger molecule to introduce a specific stereocenter. nih.gov The defined (R)-configuration at the C2 position of the propanol (B110389) backbone allows chemists to construct specific stereoisomers of a target molecule with high precision, avoiding the formation of unwanted enantiomers or diastereomers. nih.gov This is crucial in fields like pharmaceutical development, where different enantiomers of a drug can have vastly different biological activities. musechem.com

The use of such building blocks is a fundamental strategy in stereoselective synthesis. acs.org For instance, in a synthetic sequence, the hydroxyl group of (2R)-1-Propanol, 2-(phenylmethoxy)- can be converted into a leaving group or a nucleophile, allowing it to be connected to other fragments. The existing stereocenter then directs the spatial arrangement of subsequent reactions at or near the chiral center, a process known as substrate-controlled stereoselection. This methodology is instrumental in the synthesis of natural products and other biologically active compounds that possess multiple chiral centers. nih.govacs.org The benzyl (B1604629) ether group serves as a robust protecting group for the secondary alcohol, which can be removed later in the synthetic sequence under specific conditions, such as catalytic hydrogenolysis, revealing a new reactive site for further functionalization. acs.org

Table 1: Applications as a Chiral Building Block

| Application Area | Synthetic Role of (2R)-1-Propanol, 2-(phenylmethoxy)- | Key Feature Utilized | Example Target Molecule Class |

|---|---|---|---|

| Asymmetric Synthesis | Introduces a defined stereocenter into the carbon skeleton. | (R)-Configuration | Chiral Pharmaceuticals |

| Natural Product Synthesis | Serves as a chiral fragment for the construction of complex architectures. nih.gov | Stereocenter and Hydroxyl Group | Terpenes, Alkaloids |

| Substrate-Controlled Reactions | Directs the stereochemical outcome of subsequent transformations. | Existing Chiral Center | Diastereomerically Pure Intermediates |

| Fragment-Based Synthesis | Acts as a foundational piece in the convergent synthesis of large molecules. | Defined Stereochemistry and Functionality | Complex Biologically Active Compounds |

Role in the Preparation of Advanced Chiral Intermediates

Advanced chiral intermediates are complex molecules that serve as precursors for active pharmaceutical ingredients (APIs). researchgate.net The synthesis of these intermediates often requires multiple steps and precise control over stereochemistry. bitapolymer.com (2R)-1-Propanol, 2-(phenylmethoxy)- is an ideal starting material for creating such intermediates due to its inherent chirality. acs.org

For example, it can be used in the synthesis of chiral amino alcohols or diols, which are key structural motifs in many pharmaceuticals. nih.gov The synthesis of the HIV protease inhibitor Atazanavir, for instance, relies on a key chiral amino alcohol intermediate. acs.org Similarly, the synthesis of the antidepressant Rolipram involves a multistep flow procedure starting from chiral precursors. bitapolymer.com By modifying the primary alcohol of (2R)-1-Propanol, 2-(phenylmethoxy)- (e.g., through oxidation to an aldehyde or conversion to an amine), chemists can build more complex structures while retaining the crucial stereochemical information from the starting material. The benzyl ether provides protection for the secondary hydroxyl group throughout these transformations, preventing unwanted side reactions.

The development of efficient synthetic routes to chiral intermediates is a major focus of chemical research, with biocatalysis and flow chemistry emerging as powerful techniques. researchgate.netstudysmarter.co.uk Enzymes, for example, can perform highly selective transformations on chiral molecules to yield valuable intermediates. nih.gov The structure of (2R)-1-Propanol, 2-(phenylmethoxy)- makes it a suitable substrate for various enzymatic modifications, potentially offering green and efficient pathways to advanced chiral products.

Table 2: Potential in the Synthesis of Chiral Intermediates

| Target Intermediate Type | Synthetic Transformation of (2R)-1-Propanol, 2-(phenylmethoxy)- | Relevance | Example API Class |

|---|---|---|---|

| Chiral Amino Alcohols | Conversion of the primary alcohol to an amino group. | Core structure in many bioactive molecules. | Beta-blockers, Antiretrovirals bitapolymer.com |

| Chiral 1,3-Diols | Chain extension followed by reduction. | Valuable building blocks for pharmaceuticals and natural products. acs.org | Anti-inflammatory agents, Cholesterol-lowering agents acs.org |

| Chiral Epoxides | Conversion of the alcohol to a leaving group followed by intramolecular cyclization. | Highly reactive intermediates for introducing complex functionality. | Anticancer drugs |

| Chiral Carboxylic Acids | Oxidation of the primary alcohol. | Precursors for peptide synthesis and other functional molecules. | Enzyme inhibitors youtube.com |

Utilization as a Precursor for Chiral Ligands and Organocatalysts

Chiral ligands and organocatalysts are essential tools in asymmetric catalysis, a field that enables the synthesis of enantiomerically pure compounds using small amounts of a chiral catalyst. The performance of these catalysts is dictated by their three-dimensional structure. Chiral alcohols and diols are frequently used as starting materials for the synthesis of these complex catalytic molecules. sigmaaldrich.comorganic-chemistry.org

(2R)-1-Propanol, 2-(phenylmethoxy)- can serve as a precursor to various types of chiral ligands. For example, the hydroxyl group can be used as an anchor point to attach the molecule to a phosphorus or nitrogen center, forming chiral phosphine (B1218219) or amine ligands. These ligands can then be coordinated to a metal center to create a chiral metal catalyst for reactions like asymmetric hydrogenation or oxidation.

Furthermore, the compound can be elaborated into a purely organic catalyst, or organocatalyst. For instance, it could be incorporated into a larger framework, such as a TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) or a BINOL (1,1'-bi-2-naphthol) derivative, which are known to be powerful organocatalysts for a variety of reactions. sigmaaldrich.com The specific stereochemistry and the bulky phenylmethoxy group of the precursor would influence the shape of the catalyst's active site, thereby controlling the stereochemical outcome of the reaction it catalyzes. The synthesis of P-stereogenic chiral phosphorus acids, for example, often begins with a readily available chiral alcohol or amine to establish the initial stereocenter. numberanalytics.com

Contribution to Material Science and Advanced Materials Development

The introduction of chirality into materials can lead to unique and highly desirable properties. researchgate.net Stereochemistry is a critical factor in polymer science, as it controls the microstructure of polymer chains, which in turn dictates physical properties like crystallinity, melting point, and mechanical strength. numberanalytics.comnumberanalytics.com Optically active polymers and supramolecular structures are important functional materials with a wide range of potential applications. bitapolymer.com

(2R)-1-Propanol, 2-(phenylmethoxy)-, as a chiral monomer, has the potential to contribute to the development of advanced materials. The primary hydroxyl group can participate in polymerization reactions (e.g., to form polyesters or polyethers), incorporating the chiral center directly into the polymer backbone. The regular arrangement of these chiral centers can lead to stereoregular polymers, such as isotactic or syndiotactic polymers, which have more ordered structures and different properties compared to their atactic (random) counterparts. youtube.com

This controlled stereochemistry can be used to design materials for specific functions:

Chiral Polymers: Polymers synthesized from (2R)-1-Propanol, 2-(phenylmethoxy)- would be inherently chiral, giving them the ability to interact with polarized light. This is a key property for developing advanced optical materials, such as those used in displays or chiral sensors. musechem.com

Liquid Crystals: Chiral molecules are often used as dopants in liquid crystal phases to induce helical twisting, a property essential for many liquid crystal displays (LCDs). wikipedia.orgresearchgate.net The specific structure of (2R)-1-Propanol, 2-(phenylmethoxy)- could be tailored for this purpose, potentially by adding a mesogenic (rigid) unit to its structure. Even achiral molecules can sometimes form chiral liquid crystal phases, a phenomenon that highlights the importance of molecular shape in self-assembly. nih.govscispace.com

Biodegradable Materials: The stereochemistry of polymers can influence their biodegradability. numberanalytics.com Incorporating chiral monomers derived from natural sources or synthetic chiral building blocks can be a strategy for creating biocompatible and biodegradable polymers for medical applications. researchgate.net

Role in Fine Chemical and Industrial Synthesis

In the realm of fine chemicals, (2R)-1-Propanol, 2-(phenylmethoxy)- is valued as a specialty intermediate for producing high-value, complex molecules on a larger scale than typical laboratory synthesis. researchgate.net Its structural analogue, 1-phenoxy-2-propanol, sees widespread industrial use as a high-boiling solvent, a coalescing agent for paints and coatings, and a fixative in perfumes and soaps. scispace.commdpi.com

Given its structural similarities, (2R)-1-Propanol, 2-(phenylmethoxy)- likely possesses similar physical properties, such as a high boiling point and good solvency for organic compounds, making it a candidate for specialized solvent applications where chirality is beneficial. However, its primary industrial role is more likely as a key intermediate. The production of a single-enantiomer pharmaceutical or agrochemical on an industrial scale often relies on a robust supply of enantiomerically pure starting materials. As such, (2R)-1-Propanol, 2-(phenylmethoxy)- would be synthesized and sold as a fine chemical for companies that specialize in producing complex, stereochemically defined active ingredients. Its use allows for more efficient and predictable manufacturing processes, reducing the need for costly chiral separations later in the production chain. musechem.com

Derivatives and Analogues of 2r 1 Propanol, 2 Phenylmethoxy

Synthesis of Structurally Modified Derivatives

The structural modification of (2R)-1-Propanol, 2-(phenylmethoxy)- primarily involves chemical reactions at its primary hydroxyl (-OH) group and alterations to the phenyl ring of the benzyl (B1604629) ether moiety. These modifications allow for the synthesis of a broad spectrum of derivatives with tailored properties.

A common derivatization strategy is the etherification or alkylation at the primary hydroxyl group. For instance, (R)-2-(Benzyloxy)-3-(octadecyloxy)propan-1-ol can be synthesized through the alkylation of a related chiral precursor, demonstrating how the core structure can be elongated. Further modifications can be made to the aromatic ring of the benzyl group. Substitutions on this ring, such as the introduction of fluoro (F) or trifluoromethyl (CF₃) groups at various positions (e.g., meta or para), yield a library of functionally diverse analogues. These electron-withdrawing groups can significantly alter the electronic properties and metabolic stability of the resulting molecules.